molecular formula C13H11ClO B1601015 (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol CAS No. 22494-48-0

(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol

Cat. No. B1601015
CAS RN: 22494-48-0
M. Wt: 218.68 g/mol
InChI Key: SKCQMBTWYIRYCY-UHFFFAOYSA-N
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Description

“(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol” is a derivative of biphenyl, which is a compound that consists of two connected phenyl rings . The compound has a chlorine atom attached to one of the phenyl rings .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . The conditions necessary for an aryl halide to undergo nucleophilic aromatic substitution include the presence of a strong base and a good leaving group .


Molecular Structure Analysis

The molecular formula of “(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol” is C13H11ClO . It consists of a biphenyl core with a chlorine atom attached to one of the phenyl rings and a methanol group attached to the other .


Chemical Reactions Analysis

The compound, being an aryl halide, can undergo various types of reactions, including electrophilic aromatic substitution . The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.679 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 379.3±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Crystallographic Studies

  • Losartan Characterization : Tessler and Goldberg (2004) characterized 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-bi­phenyl-4-yl­methyl]-1H-imidazole-5-methanol, revealing a perfectly ordered structure stabilized by hydrogen bonding (Tessler & Goldberg, 2004).

  • Trityl Losartan : Sieroń et al. (2004) described the crystallization of a compound related to losartan, emphasizing differences in the orientations of the rings in the biphenylyltetrazole moieties (Sieroń et al., 2004).

Chemical Synthesis

  • Propanol Resolution : Gizur et al. (1996) resolved racemic 1,3-disubstituted propanols, including a compound structurally similar to (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, demonstrating the potential for chiral resolution in such compounds (Gizur et al., 1996).

  • Photolysis Study : Shi, Okamoto, and Takamuku (1991) studied the photolysis of compounds including 1-biphenyl-4-yl-1,1-diarylalkanes, highlighting the chemical transformations possible with biphenyl derivatives (Shi et al., 1991).

Material Science

  • Film Properties and Photosensitivity : Dikusar et al. (2007) investigated the film properties and photosensitivity of biphenyl-substituted azomethines, derived from ethers and esters of the vanillin series, emphasizing the potential applications in materials science (Dikusar et al., 2007).

Biocatalysis

  • Biocatalytic Synthesis : Chen et al. (2021) synthesized S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant E. coli in a liquid-liquid biphasic microreaction system, demonstrating an efficient, green, and economical synthesis method (Chen et al., 2021).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[4-(4-chlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCQMBTWYIRYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509530
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol

CAS RN

22494-48-0
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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